tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21ClN2O3 . It is used as a reactant in the synthesis of oxazolo[4,5-b]pyridine-based piperazinamides as GSK-3β inhibitors .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through nucleophilic substitution reactions . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using X-ray diffraction . The molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.8 g/mol . It has a predicted boiling point of 457.3±40.0 °C and a predicted density of 1.226±0.06 g/cm3 . The compound is also predicted to have a pKa of -0.41±0.70 .Scientific Research Applications
Synthesis and Structural Analysis : Several studies focus on synthesizing and characterizing various derivatives of tert-Butyl piperazine-1-carboxylate. For instance, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and characterized its structure through spectroscopic techniques and X-ray diffraction studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Similarly, Mamat, Flemming, & Köckerling (2012) reported on the synthesis and molecular structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation : Compounds synthesized from tert-Butyl piperazine-1-carboxylate have been evaluated for their biological activities. For example, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).
Anticorrosive Properties : Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment, demonstrating its potential application in material science and engineering (Praveen et al., 2021).
Application in Synthesis of Advanced Molecules : McDermott, Campbell, & Ertan (2008) described the application of tert-butyl piperazine-1-carboxylate in the synthesis of advanced chiral intermediates, which are useful in the parallel synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activities against both gram-positive and gram-negative strains .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial cell wall synthesis or protein production .
Result of Action
Similar compounds have been found to exhibit antibacterial activities .
Properties
IUPAC Name |
tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIWAMXFONGDIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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